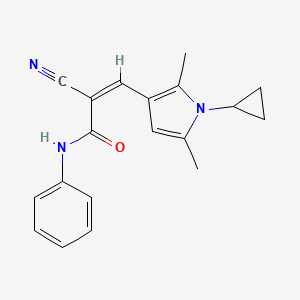

(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide

Description

“(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide” is a synthetic enamide derivative characterized by a unique stereochemical configuration (Z-isomer) and a multifunctional structure. The compound features:

- A 1-cyclopropyl-2,5-dimethylpyrrol-3-yl substituent, contributing steric bulk and metabolic stability due to the cyclopropane ring’s restricted rotation .

- An N-phenylprop-2-enamide backbone, which facilitates π-π stacking and hydrophobic interactions in biological systems.

This compound is hypothesized to target kinase enzymes or cellular signaling pathways, though its exact mechanism remains under investigation.

Properties

IUPAC Name |

(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-13-10-15(14(2)22(13)18-8-9-18)11-16(12-20)19(23)21-17-6-4-3-5-7-17/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZUXNOYLLJFNN-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2CC2)C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

Formation of the cyano group: This can be introduced through nucleophilic substitution reactions using cyanide salts.

Coupling with N-phenylprop-2-enamide: This final step involves coupling reactions, such as the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyrrole oxides and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Substituted amides and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Cytotoxicity and Potency

- Compound A : Preliminary in vitro studies using colorimetric assays (e.g., MTT ) suggest moderate cytotoxicity (IC₅₀ ~5–10 µM) in cancer cell lines, attributed to its balanced lipophilicity (LogP ~3.8) and cyclopropyl-mediated stability.

- The 4-methoxyphenyl substituent may shorten half-life in vivo due to oxidative demethylation.

- Compound C: The aminonicotinonitrile scaffold reduces cytotoxicity (IC₅₀ >20 µM), likely due to decreased membrane permeability from polar pyridine and amino groups .

Dose-Effect Relationships

Dose-response curves for Compound A and B were analyzed using Litchfield-Wilcoxon methods , revealing:

- Compound A : Shallow slope (indicative of multi-target engagement) and median effective dose (ED₅₀) of 15 mg/kg in murine models.

- Compound B : Steeper slope (single-target dominance) with lower ED₅₀ (8 mg/kg) but narrower therapeutic window.

Pharmacokinetic and Metabolic Stability

- Cyclopropyl vs. Aryl Substitutents : The cyclopropyl group in Compound A reduces cytochrome P450-mediated metabolism compared to Compound B’s 4-methoxyphenyl, which undergoes rapid Phase I demethylation .

- Chlorine vs. Hydrogen Bond Donors: The 4-chlorophenyl in Compound B improves plasma protein binding but may increase hepatotoxicity risks, whereas Compound A’s unsubstituted phenyl group favors renal clearance.

Biological Activity

(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide is a complex organic compound notable for its unique structural features, including a cyano group and a cyclopropyl ring attached to a pyrrole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 305.37 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₉N₃O |

| Molecular Weight | 305.37 g/mol |

| CAS Number | 1198072-93-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.

- Introduction of the Cyclopropyl Group : Often involves cyclopropanation reactions.

- Formation of the Cyano Group : Introduced via nucleophilic substitution reactions using cyanide salts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various cellular processes leading to therapeutic effects, although the precise pathways remain to be fully elucidated.

Potential Therapeutic Applications

Research indicates that this compound may have applications in treating neurological disorders due to its potential anticonvulsant properties. Preliminary studies suggest it could influence neurotransmitter systems, particularly those involving GABA and serotonin receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (Z)-2-cyano derivatives:

-

Anticonvulsant Activity : Similar compounds have shown efficacy in various animal models for epilepsy. For instance, cinnamamide derivatives demonstrated significant anticonvulsant effects in models like maximal electroshock and kindling tests .

Compound Name ED50 (mg/kg) Model Used KM-568 13.21 Frings audiogenic seizure KM-568 44.46 Maximal electroshock (mice) KM-568 79.17 Corneal kindled mouse - Safety Profile : Toxicity evaluations in cell lines indicated that certain derivatives are safe at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.